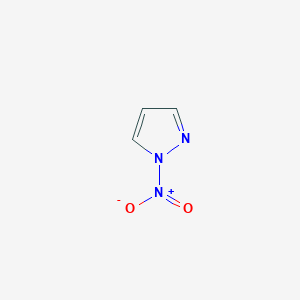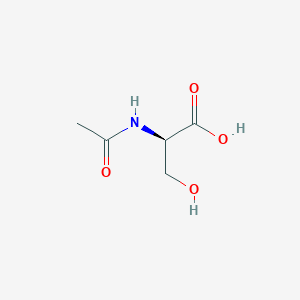
1-Nitropyrazole
Vue d'ensemble
Description
1-Nitropyrazole is a chemical compound with the molecular formula C3H3N3O2 . It is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a topic of interest in recent years . A variety of methods have been developed, including the reaction of 3-nitropyrazole or 4-nitropyrazole with 40% formaldehyde solution . The synthesis process is aimed at improving reaction efficiency, shortening reaction steps, and realizing high-quality, large-scale, and stable preparation of nitropyrazole compounds .
Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques . The five-membered ring of this compound remains planar in unsubstituted pyrazole, while the nitro group is located in the plane of the ring . The N1–NO2 bond is longer than that of dinitramides O2N–N–NO2 .
Chemical Reactions Analysis
The chemical reactions of this compound are not well-documented in the literature. More research is needed in this area .
Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 269.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 26.5±0.5 cm3, and a polar surface area of 64 Å2 .
Applications De Recherche Scientifique
1-Nitropyrazole : Applications dans la recherche scientifique : Le this compound est un composé qui a suscité l’intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés uniques. Vous trouverez ci-dessous des sections détaillées mettant l’accent sur six applications uniques :
Matériaux énergétiques
Le this compound et ses dérivés sont connus pour leur chaleur de formation élevée, leur bonne stabilité thermique et leurs excellentes performances de détonation. Ces propriétés les rendent adaptés à une utilisation dans les matériaux énergétiques, qui sont des substances qui libèrent de l’énergie rapidement lorsqu’elles sont déclenchées. Les applications potentielles du this compound dans ce domaine sont importantes en raison de la demande constante de matériaux avancés offrant de meilleures performances et des profils de sécurité .
Synthèse de dérivés
La synthèse de dérivés du this compound est un domaine de recherche dynamique. Ces dérivés sont explorés pour diverses utilisations, notamment comme intermédiaires en synthèse organique ou comme éléments constitutifs de molécules plus complexes. Le développement de nouvelles voies et méthodes de synthèse peut conduire à la découverte de composés aux propriétés et applications nouvelles .
Performances explosives
Les performances explosives des dérivés du this compound constituent un autre domaine d’intérêt. Les chercheurs étudient ces composés pour leur utilisation potentielle dans les explosifs, les propulseurs et les pyrotechnies. L’objectif est de développer des matériaux offrant un comportement explosif contrôlé, ce qui est crucial pour les applications militaires et civiles .
Analyse des propriétés physiques
Comprendre les propriétés physiques du this compound est essentiel pour son application dans divers domaines. Les études se concentrent sur la détermination de son point de fusion, de sa solubilité, de sa densité et d’autres caractéristiques physiques pertinentes. Ces propriétés peuvent influencer la manière dont le composé est traité, manipulé et appliqué dans des scénarios pratiques .
Tendances de développement
La recherche sur le this compound est en constante évolution, de nouvelles tendances émergent dans son application et sa synthèse. En examinant les progrès récents, les chercheurs peuvent identifier de nouvelles orientations potentielles pour l’étude et l’application, en veillant à ce que le plein potentiel du composé soit exploré .
Orientations futures
Enfin, les orientations futures de la recherche sur le this compound consistent à examiner les domaines inexplorés ou sous-explorés où le composé pourrait être appliqué. Cela pourrait inclure son utilisation dans de nouveaux types de matériaux énergétiques ou dans d’autres domaines où ses propriétés pourraient être avantageuses .
Chacun de ces domaines présente des défis et des opportunités uniques pour la recherche scientifique impliquant le this compound. Les études et les développements en cours sont prometteurs pour de nouvelles découvertes et applications qui pourraient avoir un impact significatif dans de multiples industries.
Research Progress in Synthesis, Properties and Applications of Nitropyrazole Research Progress in Synthesis, Properties and Applications of Nitropyrazole
Safety and Hazards
Orientations Futures
Future research directions include exploring and finding new synthetic routes, optimizing technological conditions, shortening reaction steps, improving reaction efficiency, and realizing high-quality, large-scale, and stable preparation of nitropyrazole compounds . There is also interest in further exploring the green environmental protection and recyclable high-efficiency rearrangement reagents, extraction agents, and recrystallization media .
Propriétés
IUPAC Name |
1-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-6(8)5-3-1-2-4-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNVOQYGXDUHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221391 | |
| Record name | 1H-Pyrazole, 1-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7119-95-1 | |
| Record name | 1H-Pyrazole, 1-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole, 1-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Nitropyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the initial decomposition pathways of 1-nitropyrazole upon excitation?
A1: Studies employing both experimental and computational methods reveal that this compound, along with its derivatives like 3,4-dinitropyrazole, primarily decomposes by releasing a nitric oxide (NO) molecule after UV excitation. [] This NO product is observed to be rotationally cold, indicating a specific decomposition mechanism. []
Q2: How does the decomposition mechanism of this compound differ from that of 3,4-dinitropyrazole?
A2: While both this compound and 3,4-dinitropyrazole release NO upon UV excitation, the energy state at which this occurs differs. [] Theoretical calculations suggest that this compound generates NO in an electronically excited state (S1), while 3,4-dinitropyrazole produces NO in the ground state (S0) due to the energetic unavailability of the S1 decomposition pathway. [] This difference is reflected in the vibrational temperature of the NO product, which is significantly hotter for 3,4-dinitropyrazole. []
Q3: Can this compound be detected at extremely low concentrations? If so, what method is used?
A3: Yes, this compound can be detected at femtomolar concentrations using surface-enhanced Raman spectroscopy (SERS). [] This method leverages the enhanced Raman signal produced by molecules adsorbed on plasmonic metal surfaces, enabling highly sensitive detection. []
Q4: How does the number of nitro groups attached to the pyrazole ring influence the emission spectra during femtosecond laser-induced breakdown spectroscopy (LIBS)?
A4: Research using femtosecond LIBS demonstrates that the number of nitro groups on the pyrazole ring directly impacts the observed atomic and molecular emissions. [, ] For instance, increasing the number of nitro groups leads to variations in the intensity ratios of CN/C2, CN/C, C2/C, and C2/N bands. [, ]
Q5: What is the electrochemical behavior of this compound in acidic and less acidic conditions?
A5: Electrochemical studies, particularly polarography and voltammetry, reveal distinct reduction pathways for this compound depending on the pH of the solution. [] In acidic media, the N-N bond in the molecule cleaves, leading to the formation of nitrous acid, which undergoes further reduction at more negative potentials. [] Conversely, at pH values above 4, a competitive reduction pathway dominates, resulting in the conversion of the nitramine group to a nitrosamine. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C3H3N3O2, and its molecular weight is 113.09 g/mol.
Q7: What computational chemistry methods have been used to study this compound?
A8: Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with 6-311G(d) and 6-311G(d,p) basis sets, have been employed to investigate the molecular structure of this compound. [] These calculations provide insights into the electronic structure, molecular geometry, and other important properties of the molecule. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B188814.png)













